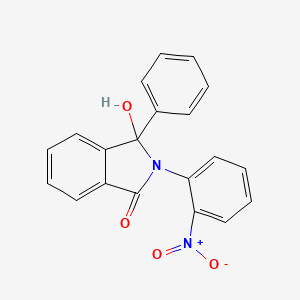
3-Hydroxy-2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones This compound is characterized by its unique structure, which includes a hydroxyl group, a nitrophenyl group, and a phenyl group attached to an isoindolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one typically involves multi-step organic reactions. One common method involves the condensation of 2-nitrobenzaldehyde with phenylacetic acid, followed by cyclization and reduction steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 3-oxo-2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one.
Reduction: Formation of 3-hydroxy-2-(2-aminophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-phenyl-2,3-dihydro-1h-isoindol-1-one: Lacks the nitrophenyl group, which may result in different biological activities.
2-(2-Nitrophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one:
Uniqueness
3-Hydroxy-2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one is unique due to the presence of both the hydroxyl and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
3532-68-1 |
|---|---|
Molecular Formula |
C20H14N2O4 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
3-hydroxy-2-(2-nitrophenyl)-3-phenylisoindol-1-one |
InChI |
InChI=1S/C20H14N2O4/c23-19-15-10-4-5-11-16(15)20(24,14-8-2-1-3-9-14)21(19)17-12-6-7-13-18(17)22(25)26/h1-13,24H |
InChI Key |
OZAFAASCQFELKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















